molecular formula C18H18N2O B4108679 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- CAS No. 163629-13-8

1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-

Cat. No.: B4108679
CAS No.: 163629-13-8
M. Wt: 278.3 g/mol
InChI Key: AZFFQXYCCZNTGP-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is unequivocally one of the most significant structural motifs in the fields of organic and medicinal chemistry. benthamdirect.comeurekaselect.com Its prominence stems from its classification as a "privileged scaffold," a term coined to describe molecular frameworks that can bind to a variety of biological targets with high affinity, enabling the development of diverse bioactive compounds. nih.govingentaconnect.com The indole ring's unique electronic properties and its ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it a versatile template for drug design. nih.gov

This scaffold is a fundamental component of numerous natural products and essential biomolecules, such as the amino acid tryptophan, the neurotransmitter serotonin (B10506), and various complex alkaloids. benthamdirect.comeurekaselect.com The widespread occurrence of the indole motif in nature has inspired chemists to explore its potential, leading to a vast number of synthetic derivatives with a broad spectrum of pharmacological activities. eurekaselect.comresearchgate.net Consequently, indole-containing compounds are found in a wide array of therapeutics, targeting conditions ranging from inflammation and cancer to microbial infections and neurological disorders. benthamdirect.comacs.orgnih.gov Drugs such as indomethacin (B1671933) (an anti-inflammatory agent), ondansetron (B39145) (an antiemetic), and frovatriptan (B193164) (an anti-migraine agent) are prominent examples that underscore the therapeutic importance of the indole scaffold. benthamdirect.comeurekaselect.com

The synthetic versatility of the indole ring allows for modifications at multiple positions, providing a rich platform for structure-activity relationship (SAR) studies and the optimization of lead compounds. mdpi.com Researchers continue to harness the potential of this "biologically validated" scaffold to design novel molecules with improved efficacy and target specificity, cementing its central role in the quest for new medicines. nih.gov

Historical Context and Evolution of Indole Acetamide (B32628) Derivatives as Bioactive Compounds

The journey of indole acetamide derivatives as bioactive compounds is rooted in the exploration of natural and synthetic indole chemistry. A key early and naturally occurring example is Indole-3-acetamide (B105759) (IAM), a metabolite of tryptophan and an intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) in certain bacteria. sigmaaldrich.comcaymanchem.com The initial interest in indole-3-acetamide was largely linked to its role in phytopathology and plant growth regulation.

Over the decades, synthetic chemists began to appreciate the indole acetamide framework as a valuable starting point for creating new therapeutic agents. By modifying the core structure—substituting different groups on the indole ring, the acetamide nitrogen, or the α-carbon of the acetyl group—researchers have developed extensive libraries of compounds. acs.orgnih.gov This has led to the discovery of indole acetamides with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antihyperglycemic properties. acs.orgnih.govresearchgate.net

For instance, research has demonstrated that coupling indole-3-acetic acid with various substituted anilines can produce indole-3-acetamide derivatives with potent antihyperglycemic and antioxidant activities. acs.orgnih.gov Other studies have explored different isomers and analogs, such as indole-imidazole derivatives and N-substituted indole acetamides, revealing significant antimicrobial and cytoprotective effects. mdpi.com The evolution of this class of compounds showcases a classic medicinal chemistry approach: starting with a simple, often naturally-inspired scaffold and systematically modifying its structure to develop potent and selective agents for various therapeutic targets. rsc.orgnih.gov

Overview of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- within the Indole Acetamide Class and its Structural Features

1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- is a specific derivative within the broader indole acetamide class. While a significant body of research focuses on derivatives where the acetamide group is attached at the C3 position of the indole ring (indole-3-acetamides), this compound is notable for having the acetamide linker at the N1 position. sigmaaldrich.comnih.govdrugbank.com

The key structural features of this molecule are:

A 2-methylindole (B41428) Core: The indole ring is substituted with a methyl group at the C2 position.

An N1-Acetamide Linker: The acetamide group (-CH2C(=O)N-) is attached to the nitrogen atom (position 1) of the indole nucleus. This linkage differentiates it from the more extensively studied indole-3-acetamide derivatives.

An N-benzyl (phenylmethyl) Group: A benzyl (B1604629) group (-CH2-phenyl) is attached to the nitrogen of the acetamide moiety.

Below is a data table summarizing the key chemical identifiers and properties for 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-. uni.lu

PropertyValue
Molecular Formula C18H18N2O
Molecular Weight 278.35 g/mol
IUPAC Name N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide
CAS Number 333353-48-9
SMILES CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3
InChIKey AZFFQXYCCZNTGP-UHFFFAOYSA-N

While specific research findings on the biological activity of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- are not extensively documented in publicly available literature, its structure places it firmly within a class of compounds known for significant and diverse bioactivity. researchgate.net Further investigation would be required to elucidate its specific pharmacological profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-(2-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-14-11-16-9-5-6-10-17(16)20(14)13-18(21)19-12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFFQXYCCZNTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167633
Record name 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163629-13-8
Record name 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163629138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of Indole Acetamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-, a combination of ¹H, ¹³C, and various 2D NMR techniques would be employed for an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different chemical environments of the protons in the molecule. The aromatic region will likely show complex multiplets for the protons of the indole (B1671886) ring system and the phenyl group of the benzyl (B1604629) moiety. The aliphatic region is anticipated to display singlets for the 2-methyl group on the indole ring and the methylene (B1212753) protons of the acetamide (B32628) bridge, as well as a doublet for the methylene protons of the N-benzyl group, which would couple with the adjacent NH proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the acetamide group, the various sp²-hybridized carbons of the indole and phenyl rings, and the sp³-hybridized carbons of the methyl and methylene groups. The chemical shifts of these carbons are influenced by their local electronic environment.

2D NMR Techniques: To confirm the assignments made from the 1D NMR spectra, several 2D NMR experiments would be crucial. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range couplings between protons and carbons (typically over two or three bonds), which is instrumental in piecing together the molecular structure. For instance, HMBC correlations would be expected between the methylene protons of the acetamide bridge and the carbonyl carbon, as well as with carbons of the indole ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Indole-H (4 protons)7.0 - 7.6MultipletAromatic protons of the indole ring.
Phenyl-H (5 protons)7.2 - 7.4MultipletAromatic protons of the benzyl group.
N-CH₂-Ph~4.4DoubletMethylene protons of the benzyl group.
Indole-CH₂-CO~5.0SingletMethylene protons of the acetamide linker.
Indole-CH₃~2.4SingletMethyl protons at the 2-position of the indole ring.
NH~6.0Triplet (broad)Amide proton.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm) Notes
C=O~170Carbonyl carbon of the amide.
Indole-C (aromatic)110 - 140Aromatic carbons of the indole ring.
Phenyl-C (aromatic)127 - 138Aromatic carbons of the benzyl group.
N-CH₂-Ph~44Methylene carbon of the benzyl group.
Indole-CH₂-CO~48Methylene carbon of the acetamide linker.
Indole-CH₃~13Methyl carbon at the 2-position of the indole ring.

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which allows for the unambiguous confirmation of its molecular formula. For 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- (C₁₈H₁₈N₂O), the expected monoisotopic mass is 278.1419 Da.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. Key predicted fragmentation pathways for this compound would likely involve the cleavage of the amide bond, leading to the formation of a benzylamine (B48309) fragment (m/z 106) and a 2-methyl-1-indolylacetyl fragment. Another prominent fragmentation would be the loss of the benzyl group, resulting in a fragment with m/z 91.

Interactive Data Table: Predicted HRMS Fragmentation

m/z (predicted) Possible Fragment Notes
278.1419[M]⁺Molecular ion.
173.08[M - C₇H₇N]⁺Loss of benzylamine.
130.06[C₉H₈N]⁺2-methylindole (B41428) fragment.
106.06[C₇H₈N]⁺Benzylamine fragment.
91.05[C₇H₇]⁺Tropylium ion (from benzyl group).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- is expected to show characteristic absorption bands. A strong absorption band around 1650 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The N-H stretching vibration of the amide is expected to appear as a band around 3300 cm⁻¹. The aromatic C-H stretching vibrations of the indole and phenyl rings would likely be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups would appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore is known to exhibit characteristic absorption bands in the UV region. For this compound, it is anticipated that there will be strong absorptions in the range of 220-300 nm, corresponding to the π → π* transitions of the aromatic indole and phenyl systems.

Interactive Data Table: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
~3300N-H stretchAmide
>3000C-H stretchAromatic (Indole, Phenyl)
<3000C-H stretchAliphatic (CH₂, CH₃)
~1650C=O stretchAmide
1450-1600C=C stretchAromatic (Indole, Phenyl)

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- is currently available, analysis of related N-benzyl amide structures provides insights into the likely solid-state conformation.

It is anticipated that the amide group would be nearly planar. The crystal packing would likely be influenced by intermolecular hydrogen bonding between the N-H of the amide of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or dimeric structures. The relative orientation of the indole and phenyl rings will be a key conformational feature, influenced by steric and electronic factors. The planarity of the indole ring system and the bond lengths and angles within the molecule would be precisely determined through this technique.

Chiral Analysis Methodologies for Enantiomeric and Diastereomeric Purity Determination

The target molecule, 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-, is achiral and therefore does not exist as enantiomers or diastereomers. However, if a chiral center were introduced into the molecule, for instance by substitution on the acetamide or benzyl methylene groups, chiral analysis would become necessary to determine the enantiomeric or diastereomeric purity.

Common methodologies for chiral analysis include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP). The differential interaction of the enantiomers or diastereomers with the chiral stationary phase leads to their separation, allowing for their quantification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) using chiral shift reagents or derivatizing agents can also be employed to distinguish between stereoisomers.

Structure Activity Relationship Sar and Ligand Design Principles for Indole Acetamide Derivatives

Elucidation of Key Pharmacophoric Elements within 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- and Analogs

A pharmacophore model for this class of compounds generally consists of three key elements: an indole (B1671886) ring system, a central acetamide (B32628) linker, and a terminal aromatic group (the phenylmethyl moiety).

The Acetamide Linker: This linker connects the indole core to the phenylmethyl group. Its primary role is to correctly position the two aromatic systems for optimal interaction with the target. The carbonyl oxygen of the acetamide is a key hydrogen bond acceptor, while the amide nitrogen can also participate in hydrogen bonding. The length and flexibility of this linker are critical for activity. scielo.br

The N-(phenylmethyl) Group: The terminal benzyl (B1604629) group typically occupies a hydrophobic pocket in the target protein. Aromatic interactions, such as π-π stacking and hydrophobic contacts, are common for this moiety. Substitutions on this phenyl ring can significantly modulate the compound's activity, selectivity, and pharmacokinetic properties. nih.gov

A general pharmacophore model for N-benzyl-2-(indol-1-yl)acetamides would thus include a hydrophobic/aromatic feature (indole), a hydrogen bond acceptor (acetamide carbonyl), and another hydrophobic/aromatic feature (benzyl group), all held in a specific spatial arrangement.

Impact of Substituent Variation on Biological Activity and Selectivity Profiles

Systematic modification of the 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- scaffold has provided significant insights into the SAR of this class. Variations in the aromatic rings and the linker region have profound effects on biological outcomes.

Modifications to both the indole and the N-benzyl aromatic rings are a common strategy to optimize the activity and selectivity of these compounds.

Indole Ring Substitutions: While the specific compound of focus has a 2-methyl group, studies on related indole derivatives show that the nature and position of substituents on the indole core are critical. For instance, in a series of N-acetamide indoles developed as antimalarials, modifications at the 6-position of the indole framework with moieties like 1,3,4-oxadiazole (B1194373) or N-methyl-pyrazole were explored to enhance potency and metabolic stability. nih.gov In other series, substituting the indole with different groups has been shown to tune the electronic properties and steric profile of the molecule, thereby affecting its interaction with target proteins. nih.gov

Phenylmethyl Moiety Substitutions: The terminal phenyl ring of the N-(phenylmethyl) group is a frequent target for modification. Research on N-benzyl substituted acetamide derivatives has demonstrated that the presence and position of substituents on this ring can dramatically influence biological activity. For example, in a series of thiazolyl N-benzyl-substituted acetamides evaluated as Src kinase inhibitors, analogs with a 4-fluoro or 3,4-dichloro substitution on the benzyl ring showed significantly enhanced anti-proliferative activity compared to the unsubstituted parent compound. nih.gov Conversely, a 4-methyl substitution led to a decrease in potency, highlighting the sensitive nature of this interaction pocket. nih.gov

Table 1: Effect of Benzyl Ring Substitution on Src Kinase Inhibition and Cancer Cell Proliferation for a Series of Thiazolyl N-Benzyl Acetamides nih.gov
CompoundSubstitution on N-Benzyl RingSrc Kinase Inhibition GI50 (µM)% Inhibition of CCRF-CEM Cell Proliferation
8aNone (Unsubstituted)1.3445%
8b4-Fluoro1.4971%
8d3,4-DichloroNot Reported69%
8e4-Methyl>5.061%

Linker Modifications: Modifications to the linker's length, rigidity, and composition can fine-tune a compound's activity. Introducing a thioether bond (-(S)-) into the acetamide linker, creating 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides, was a key strategy in developing novel inhibitors of SARS-CoV-2 RdRp. u-strasbg.fr This modification alters the geometry and electronic properties of the linker. Similarly, studies on N-piperidinyl indoles have shown that varying the linker length (e.g., methyl, ethyl, propyl) connecting substituents to the indole 2-position significantly impacts binding affinity and functional efficacy. nih.gov

Stereochemical Considerations: Stereochemistry can play a pivotal role in the biological activity of chiral molecules. While 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- itself is not chiral, introducing chiral centers, for instance by substitution on the acetamide linker's alpha-carbon, could lead to stereoselective interactions with biological targets. In a study of nature-inspired 3-Br-acivicin isomers, which contain an acetamide moiety, compounds with the natural (5S, αS) configuration were significantly more active as antimalarials than their corresponding enantiomers and diastereoisomers. mdpi.com This highlights that even subtle changes in the 3D arrangement of atoms can lead to profound differences in biological recognition and activity, a principle that is highly relevant to the design of advanced indole acetamide analogs. mdpi.commdpi.com

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of a ligand is what ultimately determines its ability to bind to a target. For indole acetamide derivatives, the flexibility of the molecule, particularly rotation around the amide bond and other single bonds, is a key factor.

Tertiary amides, such as the N-benzyl acetamide moiety, are known to exhibit hindered rotation around the C-N amide bond, leading to the existence of distinct cis (E) and trans (Z) rotamers in solution. scielo.brresearchgate.netscienceopen.com This rotational equilibrium can significantly impact the molecule's preferred shape and its ability to fit into a binding pocket. A detailed conformational analysis of N-benzyl-N-(furan-2-ylmethyl)acetamide, a close structural analog, using NMR spectroscopy and DFT calculations, revealed the presence of nine stable conformations (four Z and five E structures) in solution. scielo.brscienceopen.com The energy barrier between these rotamers dictates their interchangeability at physiological temperatures. The specific conformation that is recognized by the biological target is the "bioactive conformation." Molecular docking and X-ray crystallography studies can help elucidate these binding modes. nih.govresearchgate.netjocpr.com For instance, docking studies of indolyl oxoacetamides in the active site of pancreatic lipase (B570770) helped to explain the observed in vitro activity by revealing key π-π stacking and π-cation interactions that stabilized the ligand-enzyme complex. researchgate.net Understanding the conformational landscape is therefore essential for designing ligands that are pre-organized for binding, which can lead to improved affinity and selectivity.

Scaffold Hopping and Bioisosteric Replacements in Indole Acetamide Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key interactions of a known pharmacophore. nih.govresearchgate.net

Scaffold Hopping: This strategy involves replacing the central molecular core (the indole ring in this case) with a structurally different scaffold that maintains a similar 3D arrangement of the key pharmacophoric elements. For indole derivatives, the 1,3-benzothiazole ring has been proposed as a valid scaffold-hop, as it can present substituents in a spatially similar manner. mdpi.com In another example, a known Src kinase inhibitor containing a pyridine (B92270) ring was modified by replacing the pyridine with a thiazole (B1198619) ring, leading to a new series of compounds that retained micromolar activity. nih.gov

Bioisosteric Replacements: This involves the substitution of one atom or group of atoms for another with similar physical or chemical properties. This can be used to fine-tune potency, selectivity, or ADME properties.

Indole Ring: Replacing a phenyl group on a larger scaffold with an indole moiety has been shown to significantly increase inhibitory effects on Tat-mediated HIV-1 transcription, demonstrating the favorable properties of the indole ring. asm.org A common bioisosteric replacement for the benzene (B151609) portion of the indole is a thiophene (B33073) ring, creating a thienopyrrole. An example is seen in N-Benzyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide, where a thiophene is present at the 2-position of the indole. nih.gov

Linker/Side Chains: In the development of HIV-1 inhibitors, a 1,3,4-oxadiazole ring was used as a linker component. Subsequent SAR studies explored replacing this oxadiazole with a 1,2,4-triazole (B32235) as a bioisosteric modification, which resulted in a modest retention of activity. asm.org

In Vitro Biological Activities and Mechanistic Investigations of Indole Acetamide Analogs

Enzyme Inhibition Studies and Kinetic Analysis in Preclinical Models

Indole (B1671886) acetamide (B32628) analogs have been rigorously evaluated for their ability to inhibit various enzymes implicated in disease. These studies, conducted in preclinical models, have unveiled specific molecular targets and provided insights into the mechanisms of action.

Specific Enzyme Targets (e.g., Phospholipases, Cyclooxygenases, Indoleamine 2,3-Dioxygenase-1, Tubulin Polymerization)

Phospholipases (PLA₂): Phospholipases A₂ (PLA₂) are enzymes involved in inflammatory processes through the liberation of arachidonic acid from cell membranes. nih.govnih.gov A class of indole cytosolic phospholipase A₂ alpha (cPLA₂α) inhibitors has been developed and optimized. acs.org Research has demonstrated that substitutions on the indole ring are critical for inhibitory activity, leading to the discovery of potent and selective inhibitors of cPLA₂α in isolated enzyme and cell-based assays. acs.org

Cyclooxygenases (COX): Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are crucial mediators of inflammation. nih.gov The enzyme exists in two primary isoforms, COX-1 and COX-2. nih.gov Indole derivatives, particularly those based on the indole acetic acid scaffold like Indomethacin (B1671933), are known COX inhibitors. nih.gov Research into new indole acetohydrazide derivatives has identified compounds that selectively inhibit the COX-2 enzyme. nih.gov For instance, certain synthesized analogs showed potent COX-2 inhibition with IC₅₀ values in the low micromolar range, demonstrating significant selectivity over the COX-1 isoform. nih.gov This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov

Compound/AnalogTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Indomethacin Analog (S3)COX-27.1214.04
IndomethacinCOX-10.25-
IndomethacinCOX-210.12-
CelecoxibCOX-115.14-
CelecoxibCOX-20.08189.25

Indoleamine 2,3-Dioxygenase-1 (IDO1): Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunoregulatory enzyme that catabolizes tryptophan and is considered a significant target in cancer immunotherapy. nih.govnih.gov Given that its natural substrate is an indole derivative (tryptophan), many indole-based compounds have been investigated as IDO1 inhibitors. acs.org Small molecule inhibitors of IDO1, such as Epacadostat and Navoximod, have been developed and evaluated in clinical trials. nih.gov The search for novel IDO1 inhibitor scaffolds is an active area of research, with many compounds showing potent enzymatic inhibition. nih.govacs.org

Tubulin Polymerization: Agents that interfere with tubulin polymerization are a cornerstone of cancer chemotherapy. nih.govnih.gov The indole ring is a privileged scaffold found in numerous natural and synthetic tubulin inhibitors. nih.gov A variety of indole-based derivatives, including N-((1-methyl-1H-indol-3-yl)methyl)acetamides, have been synthesized and shown to possess potent antiproliferative activity by inhibiting tubulin polymerization. rsc.org Certain compounds exhibit significant inhibitory activity against cancer cell lines with IC₅₀ values in the nanomolar to low micromolar range. rsc.orgresearchgate.net

Indole Acetamide AnalogCell LineAntiproliferative IC₅₀ (µM)
Compound 7dHeLa0.52
Compound 7dMCF-70.34
Compound 7dHT-290.86

Mechanistic Insights into Enzyme Inhibition and Binding Modes

Mechanistic studies, including kinetic analyses and molecular docking, have provided a deeper understanding of how these indole acetamide analogs interact with their enzyme targets.

For tubulin polymerization inhibitors , mechanistic studies revealed that some active compounds arrest the cell cycle in the G2/M phase and induce apoptosis. rsc.org Docking simulations suggest these molecules often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. rsc.org

In the case of COX inhibitors , docking studies have shown that indole derivatives can bind effectively within the active site of the COX-2 enzyme. Specific interactions, such as hydrogen bonds between the compound's carbonyl group and key amino acid residues like Tyr355 and Arg120, are crucial for inhibition and are similar to the binding mode of established drugs like indomethacin. nih.gov Some studies suggest that binding specificity arises from the plasticity of the protein structure near the binding site, a concept known as "selective induced fit". acs.org

For other enzyme systems, kinetic studies have been employed to determine the mode of inhibition. For example, studies on N-benzyl-2-(N-benzylamido)acetamide peptoids, which are structurally related to the target compound, revealed a competitive type of inhibition against butyrylcholinesterase, as determined by Lineweaver-Burk plot analysis. abq.org.br

Receptor Binding and Modulation Studies in Cellular and Cell-Free Systems

The interaction of indole acetamide analogs with various receptor families has been explored in both cellular and cell-free environments to understand their broader pharmacological profile.

G Protein-Coupled Receptors (GPCRs) and Their Subtypes

While the broader class of indole derivatives has been studied for GPCR activity, specific binding data for close analogs of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- is not extensively documented in the reviewed literature. However, related heterocyclic structures show significant GPCR modulation. For example, dual-target hybrids incorporating a 2-benzylbenzimidazole core, which shares some structural features with N-benzyl indoles, have been developed as cannabinoid receptor 2 (CB₂) agonists. nih.gov This suggests that the N-benzyl motif can be accommodated within GPCR binding pockets, though further research is needed to characterize the specific GPCR profile of N-benzyl indole acetamides.

Nuclear Receptors (e.g., PPARs)

Nuclear receptors are ligand-activated transcription factors that regulate gene expression. nih.gov The indole scaffold has been utilized to develop modulators for this receptor class. Notably, a library of 1H-indole-2-carboxamides was discovered to act as inhibitors of the androgen receptor (AR) binding function 3 (BF3) allosteric site. nih.gov These compounds demonstrated potent antiproliferative activity in prostate cancer cell lines, including those resistant to conventional anti-androgens. nih.gov This highlights the potential for indole-based structures to target allosteric sites on nuclear receptors, offering alternative therapeutic strategies.

Other Relevant Receptor Interactions

Investigations into other potential targets have revealed interactions with the translocator protein (TSPO). The TSPO is associated with microglial activation in neuroinflammation. mdpi.com Novel N,N-disubstituted pyrazolopyrimidine acetamides, which share the acetamide functional group, have been synthesized and shown to bind to TSPO with high affinity, with some ligands displaying Kᵢ values in the picomolar range. mdpi.com The N-benzyl substituent, in particular, was found to influence binding affinity, suggesting that this part of the molecule interacts with the protein's binding pocket. mdpi.com

Cellular Pathway Modulation and Signaling Cascade Analysis (in vitro models)

Induction of Apoptosis in Cancer Cell Lines

No studies were found that investigated the pro-apoptotic effects of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- on any cancer cell lines.

Cell Cycle Regulation and Arrest Mechanisms in Cellular Systems

There is no available data describing the impact of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- on cell cycle progression or arrest in cellular systems.

Anti-inflammatory Pathways and Cytokine Modulation in Cellular Models

Information regarding the modulation of anti-inflammatory pathways or cytokine expression by 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- in cellular models is not available in the reviewed literature.

Antimicrobial and Antiviral Efficacy in Microbiological Models

Antibacterial Spectrum and Proposed Modes of Action

No research could be located that details the antibacterial activity or spectrum of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-.

Antifungal and Antiviral Properties

There are no published findings on the antifungal or antiviral properties of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-.

Computational Chemistry and Molecular Modeling Applications in Indole Acetamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Affinity Estimation

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for molecular recognition and binding. In the context of indole (B1671886) acetamide (B32628) research, docking studies have been instrumental in identifying potential biological targets and rationalizing the observed biological activities of this class of compounds.

While specific molecular docking data for 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- is not extensively detailed in publicly available literature, the general principles can be illustrated through studies on analogous indole derivatives. For instance, molecular docking studies on various N-substituted indole derivatives have revealed their potential to bind to a range of biological targets, including enzymes and receptors implicated in various diseases. These studies typically involve the preparation of the protein target and the ligand, followed by the prediction of the binding mode and the estimation of the binding affinity, often expressed as a docking score or binding energy. The lower the binding energy, the more favorable the interaction is predicted to be.

For example, in a study on N-aryl-2-(N-disubstituted) acetamide compounds, induced fit docking (IFD) was employed to evaluate their potential as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The binding free energy (ΔGbind) was then calculated using the MMGBSA method to refine the prediction of binding affinity. Such studies provide a detailed understanding of the specific amino acid residues within the active site that interact with the ligand, guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties that influence a compound's potency, QSAR models can be used to predict the activity of novel, unsynthesized molecules and to guide the optimization of lead compounds.

2D-QSAR for Deriving Physicochemical Descriptors and Predictive Models

Two-dimensional QSAR (2D-QSAR) models are developed using descriptors that are calculated from the 2D representation of a molecule. These descriptors can include constitutional parameters (e.g., molecular weight, number of atoms), topological indices (e.g., connectivity indices), and electronic properties (e.g., partial charges). In a study of acetamido-N-benzylacetamide derivatives with anticonvulsant activity, a 2D-QSAR model demonstrated the importance of topological and electronic features in determining their biological activity. kg.ac.rs The combination of 2D and 3D descriptors in this study resulted in a model with high predictive quality, indicating the significant role of these molecular features. kg.ac.rs

3D-QSAR (e.g., CoMFA, CoMSIA) for Steric and Electronic Field Analysis

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms in a molecule. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields surrounding the molecules.

In a 3D-QSAR study of indole derivatives as phosphodiesterase IV inhibitors, CoMFA and CoMSIA models were developed. nih.gov The CoMFA model, which considered steric and electrostatic fields, and the CoMSIA model, which also included hydrophobic fields, both produced statistically significant results with good predictive power. nih.gov The contour maps generated from these models visually represent the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For example, green contours in a CoMFA steric map indicate regions where bulky groups are favored, while yellow contours indicate regions where they are disfavored. Similarly, in a study on novel indole derivatives targeting the serotonin (B10506) transporter, dopamine (B1211576) D2 receptor, and MAO-A enzyme, 3D-QSAR CoMFA and CoMSIA studies were conducted to understand the structure-activity relationships of the synthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Conformational Sampling

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the binding process. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes that occur upon ligand binding, the stability of the ligand-protein complex, and the role of solvent molecules in the binding event. A study on N-methyl acetamide, a proxy for the protein backbone, demonstrated the use of data-driven many-body potential energy functions to enable molecular dynamics simulations with quantum-mechanical accuracy, highlighting the potential for highly accurate simulations of biomolecular systems in solution. chemrxiv.org

Ligand-Based and Structure-Based Drug Design Approaches for Rational Compound Optimization

Computational chemistry plays a crucial role in both ligand-based and structure-based drug design strategies for the rational optimization of compounds like 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-.

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. This approach relies on the analysis of a set of known active and inactive molecules to develop a pharmacophore model or a QSAR model. A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries of compounds to identify novel molecules that fit the pharmacophore and are therefore likely to be active.

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available. This approach involves the use of molecular docking and MD simulations to design ligands that fit optimally into the binding site of the target. By visualizing the interactions between the ligand and the protein, medicinal chemists can make rational modifications to the ligand's structure to improve its binding affinity and selectivity. For instance, the optimization of N-acetamide indoles as antimalarials targeting PfATP4 involved defining the structure-activity relationship to develop potent and metabolically stable compounds. nih.gov

Prediction of Theoretical Chemical Properties Relevant to Biological Activity and Molecular Design

Computational methods are widely used to predict various chemical properties that are relevant to a compound's biological activity and its suitability as a drug candidate. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, play a critical role in determining the pharmacokinetic profile of a drug.

Key predicted properties include:

Partition Coefficient (logP): This value represents the lipophilicity of a compound, which influences its ability to cross cell membranes. For 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-, the predicted XlogP is 3.3. uni.lu

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with a molecule's ability to permeate cell membranes and is often used to predict oral bioavailability.

Solubility: The ability of a compound to dissolve in aqueous media is crucial for its absorption and distribution in the body.

Drug-likeness: This is a qualitative concept that assesses whether a compound possesses properties that would make it a likely drug candidate. It is often evaluated based on rules such as Lipinski's rule of five.

By predicting these properties early in the drug discovery process, researchers can prioritize compounds with favorable pharmacokinetic profiles and identify potential liabilities that may need to be addressed through chemical modification.

Interactive Data Table: Predicted Physicochemical Properties of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-

PropertyPredicted Value
Molecular FormulaC18H18N2O
Molecular Weight278.35 g/mol
XlogP3.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count4

Note: The data in this table is based on computational predictions and may not reflect experimentally determined values.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 1H-Indole-1-acetamide derivatives, and how can their purity be verified?

  • Methodological Answer : Synthesis typically involves forming the indole core via cyclization reactions (e.g., using phenylhydrazines and α,β-unsaturated carbonyl compounds) followed by functionalization with acetamide and phenylmethyl groups. Purification is achieved via column chromatography, and purity is verified using thin-layer chromatography (TLC) with solvent systems like methylene dichloride:methanol (9:1) . Structural confirmation employs nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to validate functional groups and molecular weight .

Q. Which analytical techniques are essential for confirming the structure of 1H-Indole-1-acetamide derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton and carbon environments, confirming substituent positions (e.g., indole N-methylation) .
  • IR Spectroscopy : Detects characteristic bonds (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .
  • MS : Validates molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and absolute configuration using programs like SHELXL .

Q. What safety protocols are recommended when handling 1H-Indole-1-acetamide derivatives in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 1H-Indole-1-acetamide derivatives?

  • Methodological Answer :

  • Solvent Systems : Polar aprotic solvents like DMF enhance reaction rates for indole functionalization .
  • Catalysts : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
  • Temperature Control : Reflux conditions (80–100°C) optimize cyclization steps while minimizing side reactions .
  • Design of Experiments (DoE) : Statistically evaluate factors like stoichiometry and pH to maximize yield .

Q. How can researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR, IR, and MS data to resolve ambiguities (e.g., distinguishing N-methylation from O-methylation) .
  • Computational Modeling : Compare experimental IR/NMR spectra with density functional theory (DFT)-predicted values to confirm assignments .
  • Crystallographic Refinement : Use SHELXL to resolve discrepancies in bond lengths/angles from X-ray data .

Q. What strategies are effective in studying structure-activity relationships (SAR) for these compounds?

  • Methodological Answer :

  • Substituent Variation : Modify phenylmethyl or indole groups to assess impacts on bioactivity (e.g., fluorination for enhanced binding to KRASG12C) .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like HIV-1 capsid proteins .
  • Molecular Docking : Simulate ligand-protein interactions using software like AutoDock to prioritize synthetic targets .

Q. How can researchers resolve challenges in crystallizing 1H-Indole-1-acetamide derivatives for X-ray analysis?

  • Methodological Answer :

  • Solvent Screening : Test mixtures like DMF/acetic acid for optimal crystal growth .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinned crystals .
  • Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during data collection .

Q. What methods are used to evaluate binding interactions of these compounds with biological targets?

  • Methodological Answer :

  • Kinetic Studies : Measure rate constants (kon/koff) via SPR for covalent inhibitors targeting KRASG12C .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding to proteins .
  • In Silico Screening : Combine molecular dynamics (MD) and free-energy perturbation (FEP) to predict binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.